molecular formula C10H9NO3S B2785245 ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate CAS No. 400081-13-2

ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate

Cat. No.: B2785245
CAS No.: 400081-13-2
M. Wt: 223.25
InChI Key: XWNAZWCHBHOWJO-CLFYSBASSA-N
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Description

Ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate is a heterocyclic enoate ester featuring a thiophene ring, a cyano group, and a hydroxyl substituent on a conjugated propenoate backbone. The (2Z) configuration denotes the spatial arrangement of substituents around the double bond, which influences its electronic properties, reactivity, and intermolecular interactions.

Properties

IUPAC Name

ethyl (Z)-3-cyano-2-hydroxy-3-thiophen-2-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-2-14-10(13)9(12)7(6-11)8-4-3-5-15-8/h3-5,12H,2H2,1H3/b9-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNAZWCHBHOWJO-CLFYSBASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C#N)C1=CC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C#N)/C1=CC=CS1)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate can be achieved through several methods. One common approach involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of thiophene derivatives like this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate involves its interaction with biological targets. The cyano group can act as an electrophile, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s uniqueness lies in its combination of a hydroxyl group, cyano substituent, and thiophene ring. Below is a comparison with structurally related enoate esters:

Compound Name Substituents (R₁, R₂, R₃) Key Functional Groups Geometric Isomerism
Ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate (Target) R₁=OH, R₂=CN, R₃=thiophen-2-yl Hydroxyl, cyano, thiophene Z
Ethyl (2Z)-2-cyano-3-hydroxy-3-phenylprop-2-enoate R₁=OH, R₂=CN, R₃=phenyl Hydroxyl, cyano, phenyl Z
Methyl (2Z)-2-(benzoylamino)-3-(thiophen-2-yl)prop-2-enoate R₁=NHBz, R₂=CO₂Me, R₃=thiophen-2-yl Benzoylamino, ester, thiophene Z
Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate R₁=H, R₂=CN, R₃=thiophen-2-yl Cyano, thiophene (E-isomer) E
Ethyl (2Z)-2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate R₁=NHAr, R₂=CN, R₃=H Aromatic amino, cyano Z

Notable Differences

This increases solubility in polar solvents and influences crystal packing . The benzoylamino group in introduces additional steric bulk and amide-based hydrogen bonding, which may affect reactivity in nucleophilic additions.

Geometric Isomerism: The Z-configuration in the target compound places the hydroxyl and cyano groups on the same side of the double bond, creating intramolecular dipole interactions absent in the E-isomer . This can stabilize specific conformations and influence spectroscopic signatures.

Spectroscopic and Physicochemical Properties

Vibrational Spectroscopy

  • IR/Raman Data: The hydroxyl group in the target compound is expected to show a broad O–H stretch near 3200–3500 cm⁻¹, distinct from the N–H stretches (~3300 cm⁻¹) in amino-substituted analogs (e.g., ). The cyano group’s C≡N stretch (~2200 cm⁻¹) is consistent across cyano-containing analogs .

Thermal Properties

  • Melting Points: The hydroxyl group increases melting points compared to non-polar analogs. For example: Target compound: No explicit data, but structurally similar ethyl (2Z)-2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate melts at 131–133°C . Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate (E-isomer): Likely lower due to reduced intermolecular H-bonding .

Biological Activity

Ethyl (2Z)-3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate, also known by its CAS number 400081-13-2, is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential applications in various fields.

Chemical Structure and Properties

This compound features a thiophene ring which contributes to its unique chemical properties. The presence of the cyano and hydroxyl groups enhances its reactivity and potential for biological interactions.

Molecular Formula: C10_{10}H9_{9}NO3_3S
IUPAC Name: Ethyl (Z)-3-cyano-2-hydroxy-3-thiophen-2-ylprop-2-enoate

Synthesis Methods

The synthesis of this compound typically involves condensation reactions between thiophene derivatives and α-cyano esters. Common reagents include sodium ethoxide under reflux conditions, which facilitates the formation of the desired compound through nucleophilic attack on electrophilic centers.

Antioxidant and Anticancer Properties

Recent studies have highlighted the antioxidant and anticancer activities of this compound. In vivo experiments demonstrated that derivatives of this compound exhibit significant effects against Ehrlich ascites carcinoma (EAC) cells. The sodium salt form of the compound showed promising results, reducing tumor volume and promoting apoptosis through mechanisms involving caspase activation and modulation of osteopontin levels .

Biological Activity Effect
AntioxidantSignificant reduction in oxidative stress markers
AnticancerDecreased EAC cell volume; induced apoptosis

Mechanistic Insights

The biological mechanisms underlying the anticancer effects include:

  • Caspase Activation: The compound enhances the expression of caspase 3, a crucial player in the apoptotic pathway.
  • Osteopontin Modulation: Reduction in osteopontin levels correlates with decreased tumor progression.
  • Histopathological Improvements: Treatment with the compound resulted in improved liver and kidney histology without adverse effects, indicating a favorable safety profile .

Comparative Analysis with Similar Compounds

This compound can be compared with other thiophene derivatives to assess its unique properties:

Compound Structure Biological Activity
Ethyl 3-cyano-2-hydroxy-3-(furan-2-yl)prop-2-enoateFuran ring instead of thiopheneModerate antioxidant activity
Ethyl 3-cyano-2-hydroxy-3-(pyridin-2-yl)prop-2-enoatePyridine ringLimited anticancer properties

This compound stands out due to its pronounced biological activity attributed to the electronic properties imparted by the thiophene ring.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • In Vivo Studies: Research demonstrated that treatment with ethyl (2Z)-3-cyano derivatives led to significant reductions in tumor growth in murine models.
    • Study Reference: In vivo effects were documented where EAC cell counts were significantly decreased post-treatment .
    • Histopathological Analysis: Improved tissue integrity was noted, suggesting low toxicity .

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